
Guanadrel (Sulfate)
Vue d'ensemble
Description
Le sulfate de guanadrel est un agent antihypertenseur principalement utilisé pour gérer l’hypertension artérielle. Il fonctionne comme un agent bloquant adrénergique postganglionnaire, ce qui signifie qu’il inhibe la libération de noradrénaline des terminaisons nerveuses, conduisant à une réduction de la vasoconstriction artériolaire . Ce composé est connu pour son efficacité dans le contrôle de l’hypertension et a été un ajout précieux à l’arsenal pharmacologique contre les maladies cardiovasculaires.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du sulfate de guanadrel implique la réaction de la (1,4-dioxaspiro[4.5]décan-2-ylméthyl)guanidine avec l’acide sulfurique. Le processus comprend généralement les étapes suivantes :
Formation de (1,4-dioxaspiro[4.5]décan-2-ylméthyl)guanidine : Ce composé intermédiaire est synthétisé par une série de réactions impliquant les matières premières et les réactifs appropriés.
Réaction avec l’acide sulfurique : L’intermédiaire est ensuite mis en réaction avec de l’acide sulfurique pour former du sulfate de guanadrel.
Méthodes de production industrielle : Dans les milieux industriels, la production de sulfate de guanadrel suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, garantissant que le produit final répond aux normes pharmaceutiques. Les conditions de réaction, telles que la température, la pression et le choix du solvant, sont soigneusement contrôlées afin de maximiser l’efficacité et de minimiser les impuretés .
Analyse Des Réactions Chimiques
Types de réactions : Le sulfate de guanadrel subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’addition d’oxygène ou l’élimination d’hydrogène, conduisant à la formation de produits oxydés.
Réduction : Cette réaction implique l’addition d’hydrogène ou l’élimination d’oxygène, conduisant à la formation de produits réduits.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.
Réactifs et conditions courants :
Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Agents réducteurs : Les agents réducteurs courants comprennent le borohydrure de sodium et l’hydrure de lithium aluminium.
Réactifs de substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des dérivés réduits .
4. Applications de la recherche scientifique
Le sulfate de guanadrel a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle dans les études sur les agents bloquant les adrénergiques et leurs mécanismes d’action.
Biologie : Il est utilisé pour étudier les effets du blocage adrénergique sur divers processus physiologiques, notamment la régulation de la pression artérielle et la libération de neurotransmetteurs.
Médecine : Il est utilisé dans la recherche clinique pour évaluer son efficacité et sa sécurité dans le traitement de l’hypertension et d’autres affections cardiovasculaires.
Industrie : Il est utilisé dans le développement de nouveaux médicaments antihypertenseurs et de nouvelles formulations
Applications De Recherche Scientifique
Pharmacological Properties
Guanadrel sulfate acts as a peripheral sympathetic inhibitor, specifically targeting adrenergic neurons. It is structurally similar to guanethidine but has distinct advantages, including a more favorable side effect profile and rapid onset of action. The drug's half-life is approximately 10 hours, which allows for flexible dosing regimens.
Clinical Applications
2.1 Hypertension Management
Guanadrel sulfate has been primarily utilized in treating mild to moderate hypertension, particularly in patients who are resistant to or intolerant of other antihypertensive medications.
- Efficacy : In a study involving 199 outpatients with varying degrees of hypertension, guanadrel was effective across all levels, demonstrating significant reductions in diastolic blood pressure without major adverse effects .
- Dosage and Titration : Low doses (10-30 mg/day) have been shown to provide satisfactory results with minimal side effects . In cases where patients were previously resistant to other medications, guanadrel proved beneficial when administered as step-two therapy .
2.2 Elderly Population
The efficacy and safety of guanadrel sulfate have also been evaluated in elderly patients, who often experience higher morbidity related to hypertension. A study involving 21 elderly patients showed significant reductions in both systolic and diastolic blood pressure after treatment with guanadrel, with minimal side effects reported .
Comparative Studies
Guanadrel sulfate has been compared with other antihypertensive agents such as methyldopa and propranolol:
- Versus Methyldopa : In a two-year study comparing guanadrel with methyldopa, both drugs effectively controlled blood pressure; however, guanadrel was associated with fewer central nervous system side effects and less orthostatic dizziness .
- Versus Propranolol : A controlled study indicated that guanadrel reduced blood pressure without negatively impacting metabolic parameters or exercise tolerance, unlike propranolol, which impaired exercise performance .
Safety Profile
Guanadrel sulfate is generally well tolerated. Common adverse effects include fatigue and dizziness; however, these are less frequent compared to other antihypertensives like methyldopa . Importantly, there have been no reports of organ toxicity associated with guanadrel use.
Summary of Key Studies
Mécanisme D'action
Le sulfate de guanadrel exerce ses effets en inhibant la libération de noradrénaline des terminaisons nerveuses sympathiques. Cette inhibition se produit par les étapes suivantes :
Absorption et stockage : Le guanadrel est absorbé par les neurones sympathiques par l’intermédiaire de la pompe à noradrénaline et stocké dans les terminaisons nerveuses.
Déplacement de la noradrénaline : Le guanadrel déplace lentement la noradrénaline de ses sites de stockage, réduisant sa disponibilité pour la libération.
Blocage de la libération : En bloquant la libération de noradrénaline, le guanadrel réduit la vasoconstriction artériolaire et abaisse la pression artérielle
Comparaison Avec Des Composés Similaires
Le sulfate de guanadrel est similaire à d’autres agents bloquant les neurones adrénergiques, tels que la guanéthidine et la méthyldopa. il a plusieurs caractéristiques uniques :
Effets secondaires : Le guanadrel provoque généralement moins d’effets secondaires sur le système nerveux central que la méthyldopa et moins d’étourdissements orthostatiques et de diarrhée que la guanéthidine.
Début d’action : Le guanadrel a un début d’action rapide et une demi-vie d’environ 10 heures, ce qui permet une titration plus rapide de la dose par rapport à la guanéthidine.
Composés similaires :
Guanéthidine : Un autre agent bloquant les neurones adrénergiques utilisé pour traiter l’hypertension.
Méthyldopa : Un agent antihypertenseur qui agit au niveau central pour réduire la pression artérielle.
Activité Biologique
Guanadrel sulfate is a pharmacological agent primarily utilized for its antihypertensive properties. It acts as an adrenergic neuron inhibitor, effectively lowering blood pressure by modulating the release of norepinephrine from sympathetic nerve endings. This article delves into its biological activity, mechanism of action, efficacy in clinical settings, and side effects, supported by research findings and case studies.
Chemical and Pharmacological Profile
- Chemical Structure : Guanadrel has the chemical formula with an average molecular weight of approximately 213.28 g/mol.
- Mechanism of Action : Guanadrel inhibits adrenergic neurons by displacing norepinephrine, leading to reduced vascular resistance and lower blood pressure without significantly affecting cardiac output .
Case Study Overview
A notable clinical study assessed the efficacy and safety of guanadrel in elderly hypertensive patients. The study involved 21 patients aged 65 to 84 years who had previously received antihypertensive therapy that was either ineffective or caused adverse effects.
- Results :
- Initial Blood Pressure : Mean systolic pressure was 188 mm Hg; diastolic pressure was 100 mm Hg.
- Post-Treatment Blood Pressure : After treatment, mean systolic pressure decreased to 139 mm Hg, and diastolic pressure to 82 mm Hg.
- Dosage : Patients received doses ranging from 5 to 30 mg/day, averaging 16 mg/day.
- Side Effects : Reported side effects included fatigue, dizziness, and dyspnea in four patients .
Comparative Studies
Comparative studies have highlighted guanadrel's effectiveness against other antihypertensive agents. For instance:
- In a double-blind crossover study comparing guanadrel with propranolol:
- Blood Pressure Reduction : Guanadrel reduced systolic blood pressure at rest by -16 mm Hg and at maximal exercise by -33 mm Hg.
- Metabolic Impact : Unlike propranolol, guanadrel did not impair exercise tolerance or negatively affect metabolic parameters such as plasma glucose and cholesterol levels .
Side Effects and Toxicity
Guanadrel is generally well-tolerated; however, some side effects have been reported:
- Common side effects include:
- Dizziness
- Drowsiness
- Headache
- Gastrointestinal disturbances (e.g., constipation, diarrhea)
The incidence of severe adverse effects is low, making it a viable option for managing hypertension, particularly in populations sensitive to other antihypertensive medications .
Summary of Findings
Parameter | Value/Observation |
---|---|
Initial Mean Systolic BP | 188 mm Hg |
Post-Treatment Mean Systolic BP | 139 mm Hg |
Dosage Range | 5 to 30 mg/day |
Common Side Effects | Fatigue, dizziness, dyspnea |
Metabolic Effects | No significant negative impact on glucose/cholesterol |
Propriétés
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)guanidine;sulfuric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H19N3O2.H2O4S/c2*11-9(12)13-6-8-7-14-10(15-8)4-2-1-3-5-10;1-5(2,3)4/h2*8H,1-7H2,(H4,11,12,13);(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEVGQJRTFFMLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CN=C(N)N.C1CCC2(CC1)OCC(O2)CN=C(N)N.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N6O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
40580-59-4 (Parent) | |
Record name | Guanadrel sulfate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022195342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045432 | |
Record name | Guanadrel sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 76 mg/ml @ 25 °C | |
Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 1055 | |
Record name | GUANADREL SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Guanadrel is targeted uniquely to the peripheral adrenergic neuron, where it inhibits sympathetic function. The drug reaches its site of action by active transport into the neuron by the same transporter that is responsible for the reuptake of norephinephrine. In the neuron, guanadrel is concentrated within the neurosecretory vesicles, where it replaces norepinephrine. During chronic administration, guanadrel acts as a "substitute neurotransmitter," in that it is present in storage vesicles, it depletes the normal transmitter, and it can be released by stimuli that normally release norepinephrine. This replacement of norephinephrine with an inactive transmitter is probably the principal mechanism of its neuron-blocking action., Guanadrel sulfate, like guanethidine, produces a selective block of efferent, peripheral sympathetic pathways. The drug depletes norepinephrine stores from adrenergic nerve endings and, unlike guanethidine, from the adrenal medulla; guanadrel also prevents the release of norepinephrine from adrenergic nerve endings in response to sympathetic nerve stimulation. Guanadrel reportedly depletes norepinephrine stores in the GI tract to a lesser extent than does guanethidine. Chronic administration of guanadrel results in an increased sensitivity of effector cells to catecholamines. Following oral administration of guanadrel, depletion of catecholamine stores produces a fall in blood pressure which usually, but not always, is accompanied by a 5 to 10 beat/min reduction in heart rate. Venous dilation and peripheral pooling of blood may cause a slight decrease or no change in cardiac output. Total peripheral resistance usually is decreased slightly. | |
Details | McEvoy, G.K. (ed.). American Hospital Formulary Service- Drug Information 2002. Bethesda, MD: American Society of Health-System Pharmacists, Inc. 2002 (Plus Supplements)., p. 1830 | |
Record name | GUANADREL SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white crystalline powder, Crystals from methanol/ethanol | |
CAS No. |
22195-34-2 | |
Record name | Guanadrel sulfate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022195342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanadrel sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUANADREL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT147RMO91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GUANADREL SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
213.5-215 °C | |
Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 718 | |
Record name | GUANADREL SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.